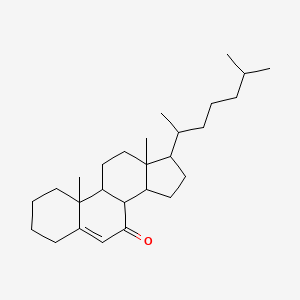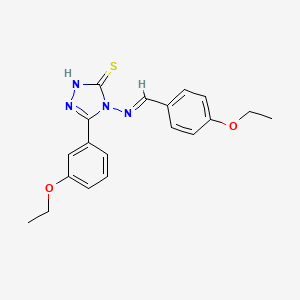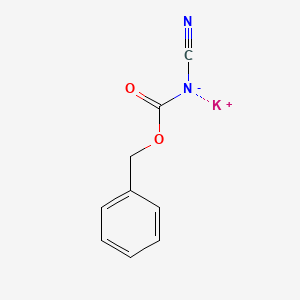![molecular formula C11H13N3O3 B12006952 ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate CAS No. 54153-53-6](/img/structure/B12006952.png)
ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate is a chemical compound with the molecular formula C11H13N3O3 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-2-[(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetat beinhaltet typischerweise die Reaktion von 3-Cyano-4,5-dimethyl-1H-Pyrrol mit Ethyl-oxalylchlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse der reaktiven Zwischenprodukte zu verhindern. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung der Ausbeute und Reinheit sowie die Implementierung von kontinuierlichen Durchflussverfahren zur Steigerung der Effizienz und Sicherheit umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-[(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Cyanogruppe in ein Amin oder andere funktionelle Gruppen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Elektrophile Reagenzien wie Brom (Br2) oder Nitroniumion (NO2+) können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Oxo-Derivaten führen, während Reduktion Amin-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-[(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener bioaktiver Moleküle verwendet, darunter potenzielle Pharmazeutika.
Materialwissenschaften: Die Verbindung kann in Polymere und andere Materialien eingebaut werden, um bestimmte Eigenschaften zu verleihen, wie z. B. verbesserte Leitfähigkeit oder Stabilität.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-[(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielmolekülen. Die Cyanogruppe und der Pyrrolring sind wichtige funktionelle Gruppen, die mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren können. Die genauen Wege und Zielmoleküle hängen von der spezifischen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate involves its interaction with specific molecular targets. The cyano group and the pyrrole ring are key functional groups that can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl-2-[(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetat kann mit anderen Pyrrol-Derivaten verglichen werden, wie zum Beispiel:
- Ethyl-2-(4-Brom-3,5-dimethyl-1H-pyrazol-1-yl)acetat
- Methyl-(2,5-dimethyl-1H-pyrrol-1-yl)acetat
- Ethyl-2-Cyano-3-(3,4,5-trimethyl-1H-pyrrol-2-yl)-2-propenoat
Diese Verbindungen weisen ähnliche strukturelle Merkmale auf, unterscheiden sich aber in ihren Substituenten und funktionellen Gruppen, was zu Variationen in ihrer chemischen Reaktivität und biologischen Aktivität führen kann .
Eigenschaften
CAS-Nummer |
54153-53-6 |
|---|---|
Molekularformel |
C11H13N3O3 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
ethyl 2-[(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C11H13N3O3/c1-4-17-11(16)10(15)14-9-8(5-12)6(2)7(3)13-9/h13H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
YKAHGYBTHQMWSV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=C(C(=C(N1)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)
![2-[3-(3,4-Dimethoxyphenyl)-3-oxopropyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B12006904.png)




![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)



![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
